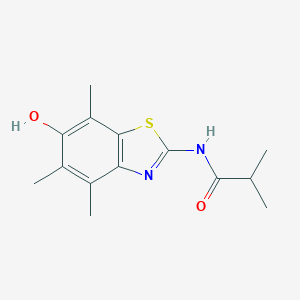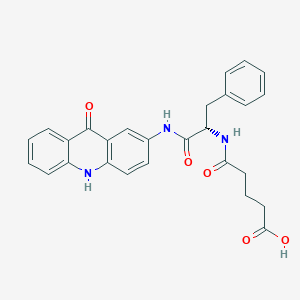
4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide is a chemical compound with the molecular formula C14H16N4O2 It is a derivative of pyrazinecarboxamide, characterized by the presence of an amino group at the 3-position, an isopropyl group at the N-position, a phenyl group at the 6-position, and a 4-oxide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of Functional Groups: The amino group at the 3-position can be introduced through nucleophilic substitution reactions. The isopropyl group at the N-position can be added via alkylation reactions. The phenyl group at the 6-position can be introduced through Friedel-Crafts acylation or alkylation reactions.
Oxidation: The 4-oxide functional group can be introduced through oxidation reactions using oxidizing agents such as hydrogen peroxide or peracids.
Industrial Production Methods
Industrial production of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide undergoes various chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the 4-oxide group to a hydroxylamine or amine group.
Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.
Coupling Reactions: The phenyl group can participate in coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Palladium, copper, nickel.
Major Products Formed
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Hydroxylamine or amine derivatives.
Substitution Products: Functionalized pyrazinecarboxamides.
Coupling Products: Biaryl compounds.
Aplicaciones Científicas De Investigación
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials and catalysts.
Biology: Investigated for its potential as an antimicrobial agent. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial metabolism, leading to antimicrobial effects.
Pathways Involved: It may interfere with DNA synthesis, protein synthesis, or cell wall formation in microorganisms. In cancer cells, it may induce apoptosis or inhibit cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-6-phenyl-2-pyrazinecarboxamide: Lacks the isopropyl group and 4-oxide functional group.
3-Amino-N-propyl-6-phenyl-2-pyrazinecarboxamide 4-oxide: Similar structure but with a propyl group instead of an isopropyl group.
3-Amino-6-phenyl-N-methyl-2-pyrazinecarboxamide 4-oxide: Contains a methyl group instead of an isopropyl group.
Uniqueness
3-Amino-N-isopropyl-6-phenyl-2-pyrazinecarboxamide 4-oxide is unique due to the presence of the isopropyl group at the N-position and the 4-oxide functional group. These structural features may contribute to its distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
113424-69-4 |
|---|---|
Fórmula molecular |
C14H16N4O2 |
Peso molecular |
272.3 g/mol |
Nombre IUPAC |
4-hydroxy-3-imino-6-phenyl-N-propan-2-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-9(2)16-14(19)12-13(15)18(20)8-11(17-12)10-6-4-3-5-7-10/h3-9,15,20H,1-2H3,(H,16,19) |
Clave InChI |
ZBQNIMXSRDLLPH-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
SMILES canónico |
CC(C)NC(=O)C1=NC(=CN(C1=N)O)C2=CC=CC=C2 |
Sinónimos |
Pyrazinecarboxamide, 3-amino-N-(1-methylethyl)-6-phenyl-, 4-oxide (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(piperidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B53121.png)




![6-Ethyl-7-methyl-1,8-dihydroimidazo[4,5-g]indole](/img/structure/B53139.png)




